molecular formula C22H22N4O3 B12896799 N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide CAS No. 606105-16-2

N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide

Cat. No.: B12896799
CAS No.: 606105-16-2
M. Wt: 390.4 g/mol
InChI Key: CPVLLDYPLKNVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with cyano, methyl, aminoethyl, and dimethoxybenzamide groups.

Preparation Methods

The synthesis of N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Substituents: The cyano and methyl groups can be introduced through nitration and methylation reactions, respectively.

    Aminoethylation: The aminoethyl group can be added via a nucleophilic substitution reaction.

    Coupling with Dimethoxybenzamide: The final step involves coupling the quinoline derivative with 3,5-dimethoxybenzoyl chloride in the presence of a base to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced with other nucleophiles.

    Hydrolysis: Acidic or basic hydrolysis can break down the benzamide group to form the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide depends on its interaction with molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The compound may also inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar compounds to N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide include:

    N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-N-cyclohexylurea: This compound has a similar quinoline core but differs in the substituents attached to the aminoethyl group.

    N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)benzenesulfonamide: This compound features a benzenesulfonamide group instead of the dimethoxybenzamide group.

    N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-3,4-dimethoxybenzamide: This compound is closely related but has a different substitution pattern on the benzamide group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

606105-16-2

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C22H22N4O3/c1-14-5-4-6-15-9-17(13-23)21(26-20(14)15)24-7-8-25-22(27)16-10-18(28-2)12-19(11-16)29-3/h4-6,9-12H,7-8H2,1-3H3,(H,24,26)(H,25,27)

InChI Key

CPVLLDYPLKNVRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)NCCNC(=O)C3=CC(=CC(=C3)OC)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.